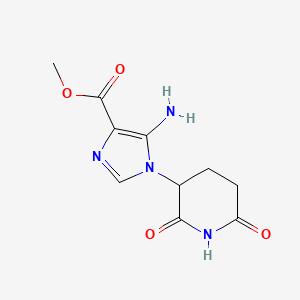

methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate

CAS No.: 1967251-32-6

Cat. No.: VC11986025

Molecular Formula: C10H12N4O4

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1967251-32-6 |

|---|---|

| Molecular Formula | C10H12N4O4 |

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16) |

| Standard InChI Key | RDCUABZHIKKPOT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N |

| Canonical SMILES | COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central imidazole ring substituted at positions 1, 4, and 5. Position 1 is occupied by a 2,6-dioxopiperidin-3-yl group, while positions 4 and 5 contain a carboxylate ester and an amino group, respectively. The imidazole core contributes to hydrogen-bonding interactions, critical for binding biological targets, while the dioxopiperidine moiety introduces conformational rigidity and potential for π-stacking interactions .

Key Structural Components

-

Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, enabling participation in acid-base reactions and coordination with metal ions.

-

2,6-Dioxopiperidin-3-yl Group: A six-membered cyclic ketone derivative known for enhancing solubility and pharmacokinetic properties in drug candidates .

-

Methyl Ester and Amino Groups: The ester group at position 4 facilitates prodrug strategies, while the amino group at position 5 offers a site for further functionalization.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>10</sub>H<sub>12</sub>N<sub>4</sub>O<sub>4</sub> |

| Molecular Weight | 252.23 g/mol |

| CAS Registry Number | 1967251-32-6 |

| IUPAC Name | Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate |

The molecular weight of 252.23 g/mol and polar functional groups suggest moderate solubility in polar aprotic solvents, a property advantageous for formulation.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions, as outlined in patents describing analogous compounds . A generalized approach includes:

-

Formation of the Imidazole Core: Cyclocondensation of α-amino ketones with aldehydes or nitriles under acidic or basic conditions.

-

Introduction of the Dioxopiperidine Moiety: Nucleophilic substitution or Mitsunobu reaction to attach the 2,6-dioxopiperidin-3-yl group to the imidazole nitrogen .

-

Esterification and Amination: Sequential protection/deprotection strategies to install the methyl ester and amino groups while preserving regioselectivity.

Optimization Challenges

-

Regioselectivity: Ensuring proper substitution on the imidazole ring requires careful control of reaction conditions, such as temperature and catalyst choice .

-

Purification: Chromatographic techniques (e.g., HPLC) are often necessary due to the compound’s polarity and similarity to byproducts.

Analytical Characterization

Spectroscopic and Chromatographic Methods

| Technique | Application |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Assigns proton and carbon environments; confirms substitution patterns. |

| Mass Spectrometry (MS) | Verifies molecular weight and fragmentation pathways. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity (>95% typical for research-grade material). |

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ester group (e.g., replacing methyl with ethyl or tert-butyl) could enhance metabolic stability. Similarly, altering the dioxopiperidine ring’s substitution pattern may improve cereblon-binding affinity for PROTAC applications .

Formulation Development

Given its moderate solubility, nanoformulation or prodrug strategies (e.g., ester hydrolysis to the carboxylic acid) may improve bioavailability for in vivo studies.

Target Identification

High-throughput screening and chemoproteomics approaches are needed to identify novel targets beyond CDK4/6 and cytochrome P450 enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume